Rosiglitazone maleate (CAS: 155141-29-0) is a highly potent thiazolidinedione (TZD) class agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a crystalline maleate salt, it provides a stable, highly processable form of the active moiety with a molecular weight of 473.50 g/mol. Widely utilized as a reference material in metabolic syndrome, insulin sensitization, and adipogenesis research, rosiglitazone maleate drives robust transcriptional activation of insulin-responsive genes. Its well-characterized pharmacokinetic profile and structural reliability make it a practical procurement choice for both in vitro cellular assays and in vivo metabolic modeling [1].
Substituting rosiglitazone maleate with its free base form or other TZD-class analogs like pioglitazone introduces significant experimental and formulation risks. Rosiglitazone free base is practically insoluble in aqueous media, leading to erratic dissolution profiles and precipitation in biological assays. The maleate salt resolves this by offering reliable solubility in buffered aqueous solutions at lower pH, ensuring uniform dosing and reproducibility. Furthermore, substituting with pioglitazone alters the receptor activation profile; pioglitazone exhibits a much higher EC50 for PPARγ and possesses partial PPARα activity. Procuring the exact rosiglitazone maleate compound ensures nanomolar potency and strict PPARγ selectivity, avoiding confounding lipid oxidation cross-talk [1].
The physical form of the TZD strongly dictates its utility in aqueous assays and solid dosage formulations. Rosiglitazone free base is practically insoluble in water, which limits its direct application in physiological buffers. In contrast, rosiglitazone maleate is readily soluble in buffered aqueous solutions (e.g., at pH 2.3) and ethanol. This enhanced solubility translates to faster dissolution kinetics and stable stock solution preparation without the risk of spontaneous precipitation [1].
| Evidence Dimension | Aqueous solubility and dissolution behavior |
| Target Compound Data | Rosiglitazone Maleate (Readily soluble in buffered aqueous solutions at pH 2.3) |
| Comparator Or Baseline | Rosiglitazone Free Base (Practically insoluble in water) |
| Quantified Difference | Significant enhancement in aqueous processability and dissolution rate |
| Conditions | Standard aqueous buffer systems and formulation matrices |
Procuring the maleate salt is essential for researchers and formulators requiring stable aqueous stock solutions and reproducible in vivo bioavailability.
When selecting a TZD for PPARγ activation, rosiglitazone demonstrates higher potency compared to pioglitazone. In cell-based reporter assays, rosiglitazone activates PPARγ with an EC50 of approximately 30-60 nM. In contrast, pioglitazone requires an EC50 of 0.93 μM (930 nM) to achieve similar activation. This >15-fold difference in potency allows rosiglitazone to be used at much lower concentrations, minimizing the risk of off-target effects or solvent-induced cytotoxicity in sensitive cell lines .
| Evidence Dimension | PPARγ Activation Potency (EC50) |
| Target Compound Data | Rosiglitazone (EC50 = 30 - 60 nM) |
| Comparator Or Baseline | Pioglitazone (EC50 = 930 nM) |
| Quantified Difference | >15-fold higher potency for rosiglitazone |
| Conditions | Cell-based reporter assays for human/mouse PPARγ |
The nanomolar potency of rosiglitazone enables lower dosing regimens in cellular models, reducing background noise and solvent toxicity.
The efficacy of PPARγ agonists depends on their ability to induce conformational changes that recruit nuclear receptor coactivators like CBP. The rosiglitazone-PPARγ complex exhibits a high binding affinity for the CBP peptide with a Kd of 0.64 μM. This is stronger than the pioglitazone-PPARγ complex (Kd = 0.72 μM) and significantly stronger than the non-TZD agonist FK614 (Kd = 1.8 μM). This high-affinity recruitment underpins the robust transcriptional modulation observed with rosiglitazone [1].
| Evidence Dimension | Coactivator (CBP) Recruitment Affinity (Kd) |
| Target Compound Data | Rosiglitazone-PPARγ complex (Kd = 0.64 μM) |
| Comparator Or Baseline | FK614-PPARγ complex (Kd = 1.8 μM) |
| Quantified Difference | 2.8-fold stronger coactivator binding affinity |
| Conditions | Fluorescence-based interaction assay with CBP peptide |
High-affinity coactivator recruitment ensures maximum transcriptional activation, making it a reliable benchmark for gene expression studies.
Due to its nanomolar EC50 for PPARγ activation, rosiglitazone maleate is the standard inducer for differentiating 3T3-L1 preadipocytes into mature adipocytes. Its high potency allows for low-concentration dosing, preventing solvent-related artifacts .
The enhanced aqueous solubility of the maleate salt compared to the free base makes it highly suitable for formulation in drinking water or oral gavage solutions for rodent models of metabolic syndrome, ensuring consistent systemic exposure [1].
Given its high-affinity recruitment of coactivators like CBP and PGC-1α, rosiglitazone is heavily utilized in crystallographic and biochemical assays to map the ligand-binding domain (LBD) of PPARγ and understand nuclear receptor conformational dynamics [2].
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